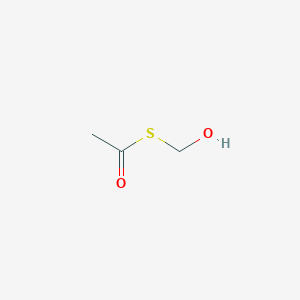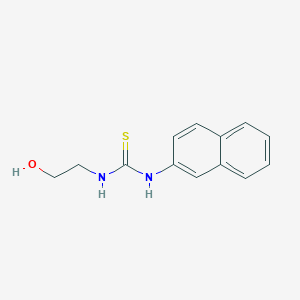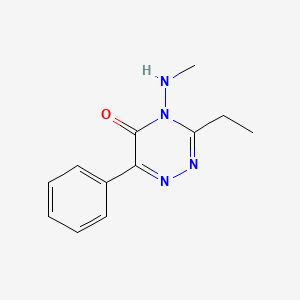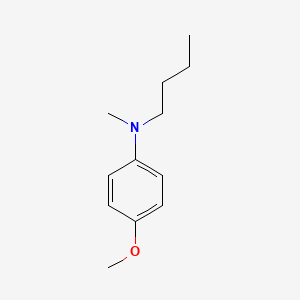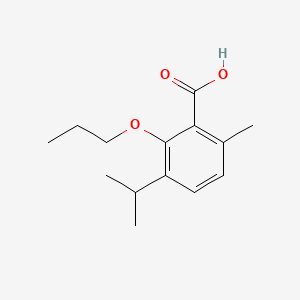
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester is a complex organic compound with the molecular formula C29H50O4. This compound is an ester formed from decanoic acid and a nonylphenoxyethoxyethyl group. Esters are known for their wide range of applications in various industries due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester typically involves the esterification reaction between decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further ensures the quality of the ester.
Analyse Chemischer Reaktionen
Types of Reactions
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in cell membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol, which can then interact with cellular components. The nonylphenoxyethoxyethyl group can insert into cell membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanoic acid, ethyl ester: Similar ester with a simpler structure, used in similar applications.
Decanoic acid, 2-ethylhexyl ester: Another ester with different alkyl groups, used in the production of plasticizers and lubricants.
Uniqueness
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester is unique due to its complex structure, which imparts specific chemical properties that are not found in simpler esters. The presence of the nonylphenoxyethoxyethyl group provides additional functionality, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
52368-50-0 |
|---|---|
Molekularformel |
C29H50O4 |
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
2-[2-(4-nonylphenoxy)ethoxy]ethyl decanoate |
InChI |
InChI=1S/C29H50O4/c1-3-5-7-9-11-13-15-17-27-19-21-28(22-20-27)32-25-23-31-24-26-33-29(30)18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-26H2,1-2H3 |
InChI-Schlüssel |
LZOSODJFIGUVBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOC(=O)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


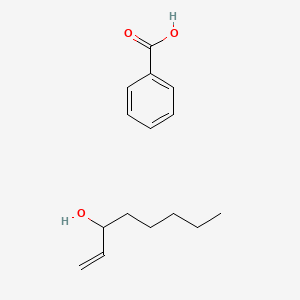

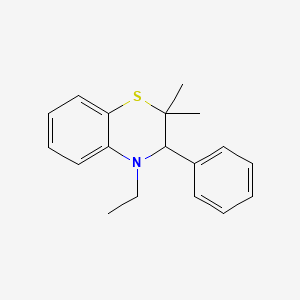
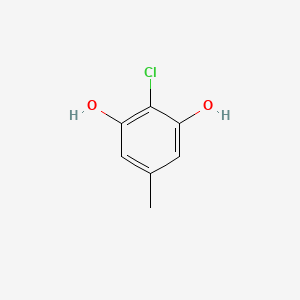

![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)

